

Application of Lenalidomide-4-aminomethyl in Hematological Malignancy Research

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Compound of Interest		
Compound Name:	Lenalidomide-4-aminomethyl	
Cat. No.:	B3284709	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Lenalidomide-4-aminomethyl is a chemical derivative of Lenalidomide, an immunomodulatory drug (IMiD) widely used in the treatment of hematological malignancies, including multiple myeloma and myelodysplastic syndromes. The key structural feature of **Lenalidomide-4-aminomethyl** is the aminomethyl group attached to the 4-position of the phthalimide ring. This modification serves as a crucial attachment point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative, **Lenalidomide-4-aminomethyl** functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, effectively hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins.

Mechanism of Action in PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the context of hematological malignancy research, PROTACs utilizing **Lenalidomide-4-aminomethyl** as the CRBN ligand have been designed to target oncoproteins that drive cancer cell proliferation and survival.



The general mechanism of action for a **Lenalidomide-4-aminomethyl**-based PROTAC is as follows:

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4, BTK) and the CRBN E3 ligase, forming a ternary complex.
- Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.
- Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
- PROTAC Recycling: The PROTAC molecule is released and can induce the degradation of multiple target protein molecules.

This targeted protein degradation approach offers several advantages over traditional small molecule inhibitors, including the potential to target "undruggable" proteins, overcome drug resistance, and achieve a more potent and sustained biological effect.

Data Presentation

The following tables summarize the quantitative data for representative PROTACs utilizing Lenalidomide derivatives in hematological malignancy cell lines.

Table 1: In Vitro Activity of BRD4-Targeting PROTACs



PROTA C ID	Target Protein	E3 Ligase Ligand	Hematol ogical Maligna ncy Cell Line	IC50 (nM)	DC50 (nM)	Dmax (%)	Referen ce
PROTAC 3	BRD4	Lenalido mide derivative	RS4;11 (Leukemi a)	0.051	~0.1-0.3	>90	[1]
PROTAC 4	BRD4	Lenalido mide	Not Specified	Picomola r range	Not Specified	Not Specified	[1]
PROTAC 5	BRD4	Lenalido mide	BxPC3 (Pancrea tic Cancer)	165	Not Specified	>90	[1]
Compou nd 21	BRD4	Lenalido mide/Po malidomi de	THP-1 (Monocyt e Lympho ma)	810	Not Specified	>80	[2]
B24	BRD4	Lenalido mide derivative	MV4-11 (AML)	0.4	0.75	>90	[3][4]

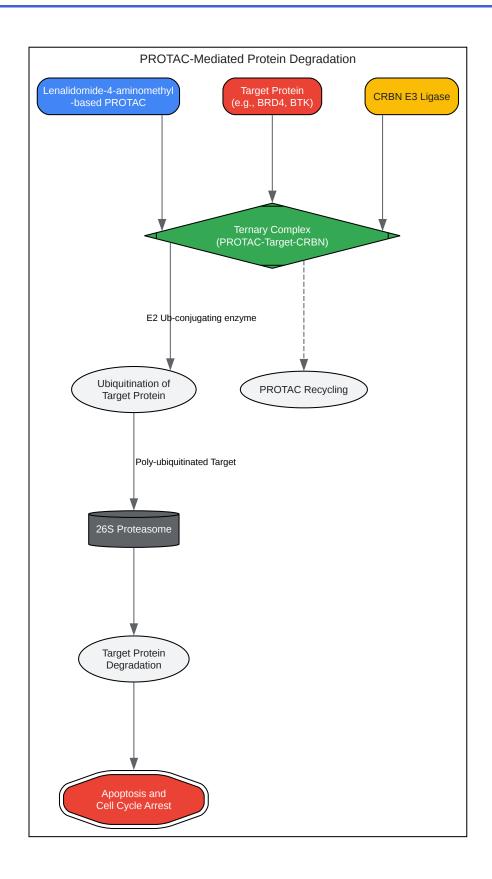
Table 2: In Vitro Activity of BTK-Targeting PROTACs



PROTA C ID	Target Protein	E3 Ligase Ligand	Hematol ogical Maligna ncy Cell Line	IC50 (nM)	DC50 (nM)	Dmax (%)	Referen ce
SIAIS178	BCR- ABL	Lenalido mide derivative	Not Specified	24	Not Specified	>90	[5]
ARQ531- based PROTAC s	BTK (WT and C481S mutant)	Lenalido mide derivative	B-Cell Lympho ma Cell Lines	Nanomol ar range	Not Specified	>90	[6]

Mandatory Visualization

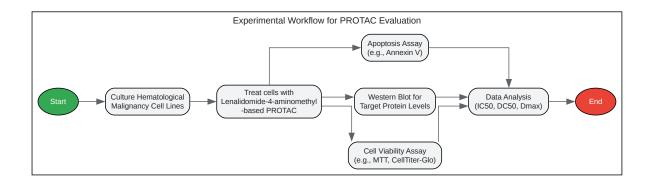




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Caption: Mechanism of action of a Lenalidomide-4-aminomethyl-based PROTAC.





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